molecular formula C17H13FN2O2S3 B11656172 N-(4-fluorophenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide

N-(4-fluorophenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B11656172
M. Wt: 392.5 g/mol
InChI Key: DYZPVAKLKCOZQS-GXDHUFHOSA-N
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Description

N-(4-fluorophenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a fluorophenyl group, a thienylmethylene group, and a thiazolidinone ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide typically involves a multi-step process:

    Formation of the Thiazolidinone Ring: The initial step involves the reaction of a thioamide with a haloketone to form the thiazolidinone ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of the Thienylmethylene Group: The thiazolidinone intermediate is then reacted with a thienyl aldehyde under basic conditions to introduce the thienylmethylene group. This step often requires a solvent such as ethanol or methanol.

    Attachment of the Fluorophenyl Group: The final step involves the reaction of the intermediate with a fluorophenyl amine to form the desired compound. This reaction is typically carried out under acidic conditions using a catalyst such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienylmethylene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, inhibiting the growth of various pathogens.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, with studies showing its ability to inhibit certain cancer cell lines.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with various molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) enzymes and certain tyrosine kinases.

    Pathways Involved: It modulates signaling pathways related to inflammation and cell proliferation, leading to reduced inflammation and inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide
  • N-(4-bromophenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide
  • N-(4-methylphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide

Uniqueness

N-(4-fluorophenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in biological systems compared to its chlorinated, brominated, or methylated counterparts.

Properties

Molecular Formula

C17H13FN2O2S3

Molecular Weight

392.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C17H13FN2O2S3/c18-11-3-5-12(6-4-11)19-15(21)7-8-20-16(22)14(25-17(20)23)10-13-2-1-9-24-13/h1-6,9-10H,7-8H2,(H,19,21)/b14-10+

InChI Key

DYZPVAKLKCOZQS-GXDHUFHOSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)F

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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